molecular formula C13H13NO B2713474 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole CAS No. 17559-59-0

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole

Cat. No.: B2713474
CAS No.: 17559-59-0
M. Wt: 199.253
InChI Key: AVQPFZCDRFCTQL-QPJJXVBHSA-N
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Description

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole is an organic compound with the molecular formula C13H13NO It is characterized by the presence of a pyrrole ring substituted with a 2-(4-methoxyphenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole typically involves the reaction of 4-methoxybenzaldehyde with pyrrole in the presence of a base. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(4-methoxyphenyl)acetaldehyde or 2-(4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)ethyl-1H-pyrrole.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol
  • 4-Methoxyphenethylamine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole is unique due to its combination of a pyrrole ring and a 2-(4-methoxyphenyl)ethenyl group This structure imparts specific electronic and steric properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-8-5-11(6-9-13)4-7-12-3-2-10-14-12/h2-10,14H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQPFZCDRFCTQL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17559-59-0
Record name 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole
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